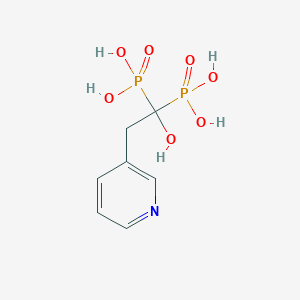
Risedronic Acid
Cat. No. B001250
Key on ui cas rn:
105462-24-6
M. Wt: 283.11 g/mol
InChI Key: IIDJRNMFWXDHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08076483B2
Procedure details


3-Pyridine acetic acid (25 g) in 500 ml of chlorobenzene added to phosphorous acid (35.5 g). The reaction mixture was heated up to 85-90° C. To the reaction mixture phosphorous trichloride (58.97 g) was added slowly to obtain a yellowish rigid, thick mass. The reaction mass was cooled to ambient temperature. The solvent was decanted. Demineralized water (200 ml) was added to the reaction mass and refluxed azeotropically, to remove residual chlorobenzene. Filtered through hyflo bed while hot, washed with hot demineralized water. The reaction mass was cooled to 0-5° C., stirred for 1.0 hour, filtered the solid and washed to get risedronic acid (30.0 g, yield 58%) having purity of 83.98% by HPLC.




Name
Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]([OH:10])=O)[CH:2]=1.[P:11]([OH:14])([OH:13])[OH:12].P(Cl)(Cl)Cl>ClC1C=CC=CC=1>[CH:5]1[CH:6]=[N:1][CH:2]=[C:3]([CH2:7][C:8]([P:11]([OH:14])([OH:13])=[O:12])([P:11]([OH:14])([OH:13])=[O:12])[OH:10])[CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
35.5 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
58.97 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
87.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1.0 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a yellowish rigid, thick mass
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mass was cooled to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was decanted
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Demineralized water (200 ml) was added to the reaction mass
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed azeotropically
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove residual chlorobenzene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtered through hyflo bed while hot,
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hot demineralized water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mass was cooled to 0-5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered the solid
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
